
3-Methoxybenzyl 3-acetamidoadamantane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxybenzyl 3-acetamidoadamantane-1-carboxylate is a compound that combines the structural features of adamantane and benzyl groups. Adamantane is a tricyclic cage compound known for its stability and lipophilicity, often used in pharmaceuticals for its antiviral, anti-Parkinsonian, and anti-Alzheimer properties . The incorporation of a methoxybenzyl group adds further chemical versatility to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybenzyl 3-acetamidoadamantane-1-carboxylate typically involves the amidation of adamantane derivatives. One common method is the Schotten-Baumann reaction, where an acyl chloride reacts with an amine in the presence of a base . The reaction conditions often include solvents like dichloromethane or tetrahydrofuran (THF) and bases such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale amidation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxybenzyl 3-acetamidoadamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl position can undergo nucleophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination, often in the presence of light or radical initiators.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkylated benzyl derivatives.
Scientific Research Applications
3-Methoxybenzyl 3-acetamidoadamantane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antiviral and neuroprotective properties due to the adamantane core.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of 3-Methoxybenzyl 3-acetamidoadamantane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The adamantane core enhances the compound’s ability to cross biological membranes, increasing its bioavailability . The methoxybenzyl group may interact with specific binding sites, modulating the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
1-Acetamidoadamantane: Known for its antiviral properties and used in the treatment of influenza.
N-(3-Methoxybenzyl)-1-adamantanamine: Shares structural similarities and may exhibit similar biological activities.
Uniqueness
3-Methoxybenzyl 3-acetamidoadamantane-1-carboxylate stands out due to the combination of the methoxybenzyl and adamantane moieties, which may confer unique pharmacokinetic and pharmacodynamic properties. This combination can enhance the compound’s stability, lipophilicity, and ability to interact with diverse biological targets.
Properties
Molecular Formula |
C21H27NO4 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(3-methoxyphenyl)methyl 3-acetamidoadamantane-1-carboxylate |
InChI |
InChI=1S/C21H27NO4/c1-14(23)22-21-10-16-6-17(11-21)9-20(8-16,13-21)19(24)26-12-15-4-3-5-18(7-15)25-2/h3-5,7,16-17H,6,8-13H2,1-2H3,(H,22,23) |
InChI Key |
WPANAHZMKZWWIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)OCC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12855766.png)

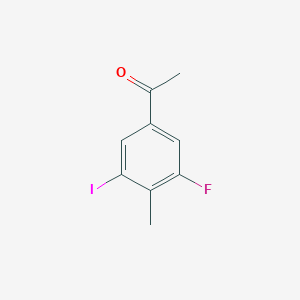
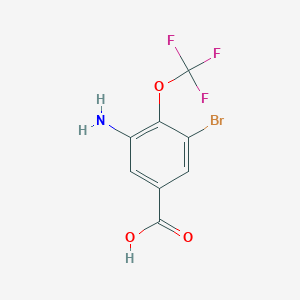
![Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12855800.png)
![2-(Chloromethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12855806.png)

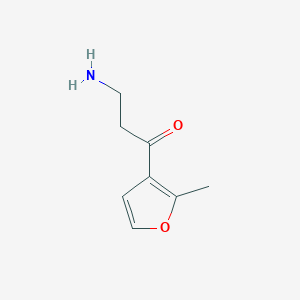
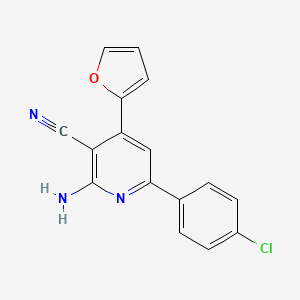
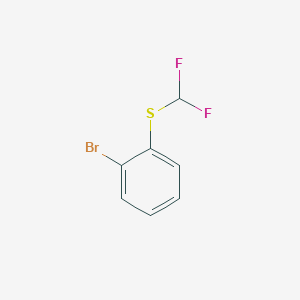
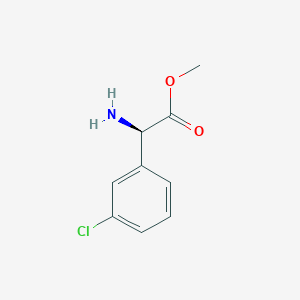
![Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt](/img/structure/B12855846.png)
![1-(7-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855850.png)
